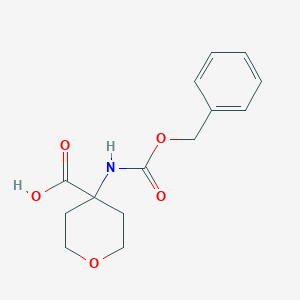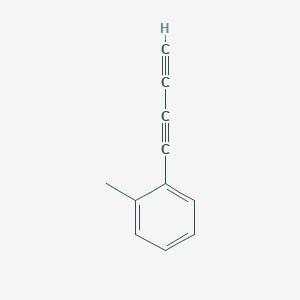
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene, also known as BMDB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications as a synthetic intermediate and as a building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene is not well understood. However, studies have suggested that it may act as a nucleophile in organic reactions, which can lead to the formation of new carbon-carbon bonds. 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has also been shown to undergo oxidative coupling reactions, which can lead to the formation of biaryl compounds.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. However, studies have shown that it can be toxic to cells at high concentrations. Further research is needed to determine the exact mechanism of toxicity and potential health risks associated with exposure to 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and yield. It can also be used as a building block for the synthesis of various organic compounds. However, 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene is toxic at high concentrations, which can limit its use in certain experiments. It is also relatively expensive compared to other organic compounds.
Zukünftige Richtungen
There are several future directions for research on 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. One potential area of research is the development of new synthetic methods for 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene and its derivatives. Another area of research is the investigation of the mechanism of action and potential health risks associated with exposure to 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. Further research is also needed to explore the potential applications of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene in materials science, pharmaceuticals, and agrochemicals.
Synthesemethoden
The synthesis of 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene involves the reaction of 2-methylphenylacetylene with butyl lithium in the presence of a catalyst. The reaction results in the formation of a lithium acetylide intermediate, which then reacts with 2-methylbenzyl chloride to produce 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene. The synthesis method is relatively simple and has been optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has been extensively studied for its potential applications in organic synthesis. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. 1-(Buta-1,3-diyn-1-yl)-2-methylbenzene has also been investigated for its potential as a ligand for transition metal catalysts, which can be used in organic transformations.
Eigenschaften
CAS-Nummer |
131292-30-3 |
|---|---|
Produktname |
1-(Buta-1,3-diyn-1-yl)-2-methylbenzene |
Molekularformel |
C11H8 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-buta-1,3-diynyl-2-methylbenzene |
InChI |
InChI=1S/C11H8/c1-3-4-8-11-9-6-5-7-10(11)2/h1,5-7,9H,2H3 |
InChI-Schlüssel |
DTUGMGNAGQFFQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C#CC#C |
Kanonische SMILES |
CC1=CC=CC=C1C#CC#C |
Synonyme |
Benzene, 1-(1,3-butadiynyl)-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



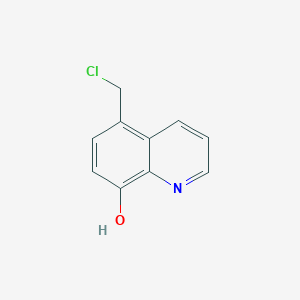
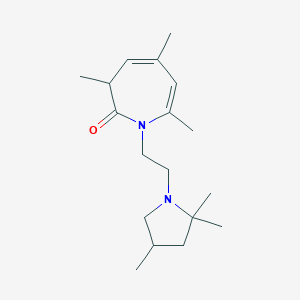
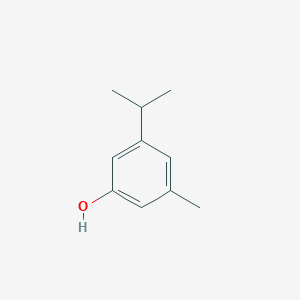
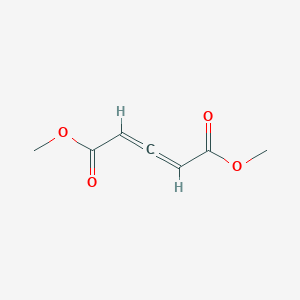
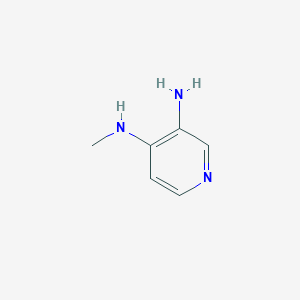
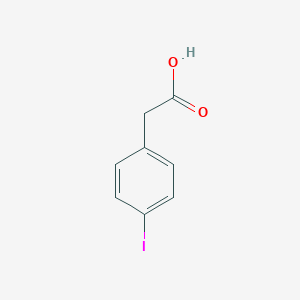
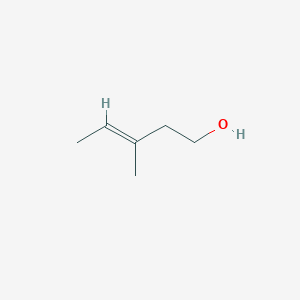
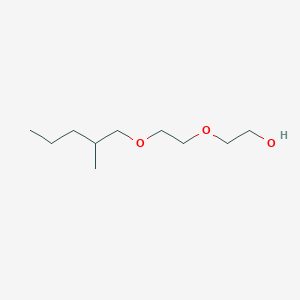
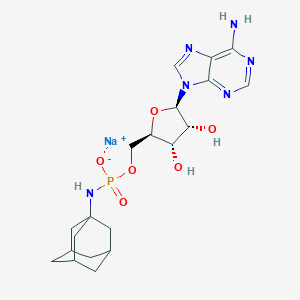
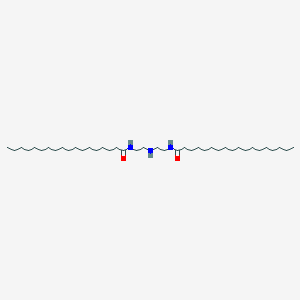

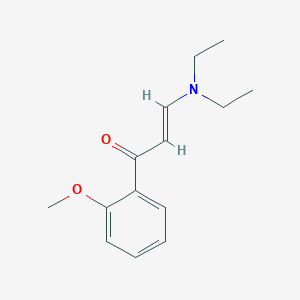
![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)
